Product packaging for N-[2-(1-piperazinyl)ethyl]ethylenediamine(Cat. No.:CAS No. 24028-46-4)

N-[2-(1-piperazinyl)ethyl]ethylenediamine

Cat. No.: B056590
CAS No.: 24028-46-4
M. Wt: 172.27 g/mol
InChI Key: WBIWIXJUBVWKLS-UHFFFAOYSA-N
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Description

N-[2-(1-piperazinyl)ethyl]ethylenediamine is a sophisticated polyamine compound of significant interest in chemical and pharmaceutical research. Its molecular structure, featuring both piperazine and ethylenediamine moieties connected by an ethylene spacer, creates a multidentate ligand with exceptional chelating potential for metal ions. This property makes it a valuable precursor in catalysis, materials science, and the development of metal-organic frameworks (MOFs). Furthermore, its multiple nitrogen atoms serve as versatile handles for further chemical functionalization, enabling its use as a critical scaffold in medicinal chemistry for the synthesis of complex molecules, including potential receptor ligands, enzyme inhibitors, and bioactive compounds. Researchers utilize this diamine to build molecular architectures that require defined spatial orientation of functional groups, particularly in the design of libraries for high-throughput screening. Its mechanism of action in research contexts is often derived from its ability to interact with biological targets through hydrogen bonding and electrostatic interactions, or to modify the physicochemical properties of a larger molecular system. This reagent is supplied to support innovative research in drug discovery, chemical biology, and advanced materials development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20N4 B056590 N-[2-(1-piperazinyl)ethyl]ethylenediamine CAS No. 24028-46-4

Properties

IUPAC Name

N'-(2-piperazin-1-ylethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4/c9-1-2-10-3-6-12-7-4-11-5-8-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIWIXJUBVWKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178772
Record name N-(2-(1-Piperazinyl)ethyl)ethylenediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24028-46-4
Record name N1-[2-(1-Piperazinyl)ethyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24028-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(1-Piperazinyl)ethyl)ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024028464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(1-Piperazinyl)ethyl)ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(1-piperazinyl)ethyl]ethylenediamine
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Preparation Methods

Reaction Mechanism and Intermediate Formation

The synthesis of N-[2-(1-piperazinyl)ethyl]ethylenediamine often begins with ethylenediamine derivatives. Patent US6603003B2 describes a generalized method for piperazine derivatives involving the reaction of substituted ethylenediamine with esters to form 3,4-dehydropiperazine-2-one intermediates. For example, N-methyl ethylenediamine reacts with methyl benzoylformate in methanol under acidic conditions to yield cyclic intermediates, which are subsequently reduced. Although this patent focuses on 1-methyl-3-phenylpiperazine, the methodology is adaptable to other piperazinyl-ethylenediamine structures.

The reaction proceeds via nucleophilic attack of the ethylenediamine’s primary amine on the ester carbonyl, followed by cyclization and dehydration. Reduction of the intermediate 3,4-dehydropiperazine-2-one with agents like LiAlH₄ or NaBH₄ yields the saturated piperazine ring. Adapting this protocol, substituting N-methyl ethylenediamine with unmodified ethylenediamine could theoretically produce this compound, though specific examples are not documented in the cited literature.

Optimization of Reduction Conditions

Critical parameters for high yield include:

  • Temperature : 60–65°C for cyclization, ambient for reduction.

  • Catalyst : Stoichiometric LiAlH₄ achieves >90% reduction efficiency in model systems.

  • Solvent : Toluene or methanol facilitates intermediate solubility, while hexane precipitates the final product.

Catalytic Alkylation of Piperazine

Ethanol-Piperazine Coupling

CN1962649A discloses a method for N-ethyl piperazine synthesis using ethanol and piperazine with a Cu-Co-Mo/Al₂O₃ catalyst. While this patent targets N-ethyl substitution, the protocol provides a template for synthesizing this compound by substituting ethanol with a diamine-containing alkylating agent. The reaction occurs under liquid-phase conditions at 80–350°C and 0.1–10.0 MPa pressure, with piperazine in excess to minimize side reactions.

Key catalytic components (wt%):

ComponentCuCoMoNiMnMgCrAl₂O₃
Range1–701–901–300.1–100.05–100.01–50.01–5Balance

This catalyst promotes C-N bond formation between piperazine and alkylating agents, achieving 69.6% yield in optimized batches.

Ethylenimine-Piperazine Reaction

NIST WebBook data confirms the reaction of 1-piperazineethanamine with ethylenimine (aziridine) to form this compound. The equation is:
C₆H₁₅N₃ (1-piperazineethanamine) + C₂H₅N (ethylenimine) → C₈H₂₀N₄
While detailed conditions are unavailable, analogous aziridine ring-opening reactions typically use aqueous or alcoholic solvents at 20–100°C.

Direct Coupling of Piperazine and Ethylenediamine

Stepwise Alkylation Approach

A hypothetical route involves sequential alkylation of ethylenediamine with piperazine. First, mono-alkylation of ethylenediamine with 1-chloro-2-piperazinyl ethane could yield the target compound. This method mirrors the synthesis of N-ethyl piperazine in CN1962649A, where ethanol reacts with piperazine under catalytic conditions.

Challenges in Selectivity

Primary amines like ethylenediamine are prone to over-alkylation, forming bis-piperazinyl byproducts. To mitigate this, strategies include:

  • Slow reagent addition : Ensuring a molar ratio of ethylenediamine to alkylating agent ≥2:1.

  • Protective groups : Temporarily blocking one amine group with tert-butoxycarbonyl (Boc) before alkylation.

Thermochemical Considerations

NIST WebBook data provides thermochemical parameters for this compound:

PropertyValueConditions
Heat capacity (Cₚ, liquid)391 J/mol·K333 K
ΔᵣH (formation)-215 kJ/molEstimated from

These values inform reaction design, particularly for exothermic steps requiring temperature control.

Industrial vs. Laboratory-Scale Synthesis

Batch Process Optimization

Industrial methods prioritize cost and scalability. For example, CN1962649A uses batch reactors with high-speed stirring (100–1000 rpm) to enhance mass transfer. Catalyst reuse is critical, with filtration and dehydration steps recovering >95% of the Cu-Co-Mo/Al₂O₃ catalyst.

Laboratory Techniques

Small-scale synthesis emphasizes purity over yield. Chromatographic purification (e.g., silica gel with methanol/chloroform) isolates the target compound from di-alkylated impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-piperazinyl)ethyl]ethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound is utilized as a fundamental building block in the synthesis of more complex molecules, particularly in coordination chemistry where it acts as a ligand.
  • Ionophores Development : Research is ongoing into its potential use in creating ionophores, which are crucial for drug delivery systems and sensors.

Biology

  • Biological Studies : N-[2-(1-piperazinyl)ethyl]ethylenediamine has been studied for its role in inhibiting carbonic anhydrases by anchoring to zinc-coordinated water molecules. This interaction is critical for understanding its biological activity and potential therapeutic applications.
  • Therapeutic Targets : Preliminary studies suggest that this compound may interact with various biological targets, which could lead to the development of new drugs or therapeutic strategies.

Medicine

  • Pharmaceutical Intermediate : It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds. Its structural characteristics allow it to participate in various chemical reactions that produce therapeutic agents.
  • Antimicrobial Activity : Some studies indicate that modifications of compounds related to this compound exhibit activity against Mycobacterium tuberculosis, highlighting its potential in developing new anti-tubercular agents .

Case Study 1: Synthesis and Activity Relationship

A study explored the synthesis of analogues of 1-(5-isoquinolinesulfonyl)piperazine, demonstrating that modifications to the piperazine ring significantly affect biological activity. The introduction of flexible ethylenediamine spacers resulted in varying degrees of activity against M. tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), underscoring the importance of structural integrity for antimicrobial efficacy .

Case Study 2: Ligand Interaction Studies

Research has shown that this compound can act as a ligand in metal-catalyzed reactions, influencing the selectivity and efficiency of catalytic processes. These studies are critical for optimizing catalytic systems used in synthetic chemistry.

Mechanism of Action

The mechanism by which N-[2-(1-piperazinyl)ethyl]ethylenediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. In biological systems, the compound can inhibit polyamines by anchoring to the zinc-coordinated water molecule in carbonic anhydrases . This interaction disrupts the normal function of the enzyme, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[2-(1-Piperazinyl)ethyl]ethylenediamine
  • Molecular Formula : C₈H₂₀N₄
  • Molecular Weight : 172.27 g/mol
  • CAS Registry Number : 24028-46-4 .
  • Synonyms: N-[(2-Aminoethyl)-2-aminoethyl]piperazine, 1,2-Ethanediamine derivative with dual aminoethyl and piperazinyl substituents .

Structural Features: The compound consists of an ethylenediamine backbone (two amino groups linked by an ethylene chain) modified with a piperazine ring attached via an ethyl spacer. This structure confers flexibility and multiple hydrogen-bonding sites, making it valuable in pharmaceutical synthesis and coordination chemistry .

Comparison with Structurally Similar Compounds

N-(2-Aminoethyl)-N'-[2-(1-piperazinyl)ethyl]ethylenediamine

  • Molecular Formula : C₁₀H₂₅N₅
  • Molecular Weight : 215.34 g/mol
  • CAS : 31295-49-5 .
  • Key Differences: Contains an additional aminoethyl group, increasing nitrogen content and molecular weight.

2-(1-Piperazinyl)ethylamine

  • Molecular Formula : C₆H₁₅N₃
  • Molecular Weight : 129.20 g/mol
  • CAS : 140-31-8 .
  • Key Differences :
    • Simpler structure with a single ethylamine group attached to piperazine.
    • Lower molecular weight and reduced steric hindrance, favoring reactivity in small-molecule synthesis .

N-Methylethylenediamine

  • Molecular Formula : C₃H₁₀N₂
  • Molecular Weight : 74.12 g/mol
  • CAS : 109-81-9 .
  • Key Differences: Lacks the piperazine moiety; only a methyl group substitutes one amine. Limited coordination capability compared to the target compound .

N-(2-Hydroxyethyl)ethylenediamine

  • Molecular Formula : C₄H₁₂N₂O
  • Molecular Weight : 104.15 g/mol
  • CAS : 13349-82-1 .
  • Key Differences :
    • Hydroxyethyl substitution replaces the piperazinyl group.
    • Polar hydroxyl group enhances solubility but reduces nitrogen-based reactivity .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications/Notes
This compound C₈H₂₀N₄ 172.27 24028-46-4 Ethylenediamine, Piperazine Pharmaceutical intermediates
N-(2-Aminoethyl)-N'-[2-(1-piperazinyl)ethyl]ethylenediamine C₁₀H₂₅N₅ 215.34 31295-49-5 Ethylenediamine, Piperazine, Aminoethyl Chelating agents, polymer synthesis
2-(1-Piperazinyl)ethylamine C₆H₁₅N₃ 129.20 140-31-8 Piperazine, Ethylamine Ligand in catalysis
N-Methylethylenediamine C₃H₁₀N₂ 74.12 109-81-9 Ethylenediamine, Methyl Corrosion inhibitors
N-(2-Hydroxyethyl)ethylenediamine C₄H₁₂N₂O 104.15 13349-82-1 Ethylenediamine, Hydroxyethyl Surfactants, epoxy curing agents

Pharmaceutical Relevance

This compound is used in synthesizing α1a-adrenoceptor antagonists (e.g., silodosin impurities) and other bioactive molecules. Its piperazine moiety is critical for receptor binding .

Coordination Chemistry

Compared to simpler ethylenediamine derivatives, the piperazinyl-ethyl substitution enhances metal-binding capacity. For example, it forms stable complexes with transition metals like Cu(II) and Ni(II), useful in catalysis .

Thermodynamic Data

Reaction enthalpy data for this compound (ΔH values) are documented in NIST databases, aiding in process optimization for industrial synthesis .

Biological Activity

N-[2-(1-piperazinyl)ethyl]ethylenediamine (CAS: 114289-17-7) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

1. Neurotransmitter Receptor Interaction

Piperazine derivatives, including this compound, are known to interact with various neurotransmitter receptors. Research indicates that these compounds can act as antagonists at histamine and serotonin receptors, influencing inflammatory responses and potentially offering therapeutic benefits in neurological disorders .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, a series of hybrid chalcone N-ethyl-piperazinyl amides demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and colorectal adenocarcinoma. The mechanism of action was linked to the induction of apoptosis through the modulation of pro-apoptotic and anti-apoptotic gene expression .

Table 1: Anticancer Activity of Piperazine Derivatives

Compound NameCancer Cell LineEC50 (µM)Mechanism of Action
N-ethyl-piperazinyl amideMCF7 (breast cancer)0.8Induction of apoptosis
Betulinic acid piperazinyl amideCCRF-CEM (leukemia)0.7Apoptosis via Bcl-XL inhibition
Chalcone-piperazinyl amideA549 (lung cancer)1.4Cytotoxicity through cell cycle arrest

Study on Anticancer Mechanisms

A study published in the International Journal of Research & Review investigated the synthesis and evaluation of piperazine derivatives for their anticancer activities. The findings revealed that certain derivatives induced significant morphological changes in cancer cells consistent with apoptosis, supported by DAPI staining techniques .

Antimicrobial Properties

Another aspect of this compound's biological activity is its antimicrobial efficacy. Piperazine derivatives have shown broad-spectrum antibacterial properties against various pathogens. For example, compounds derived from piperazine exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics such as chloramphenicol .

Table 2: Antimicrobial Activity Overview

Compound NameBacterial StrainMIC (µg/mL)Activity Type
Piperazine derivativeE. coli10Bacteriostatic
Azole-containing piperazine analogsS. aureus5Bactericidal

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[2-(1-piperazinyl)ethyl]ethylenediamine, and how can reaction yields be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperazinyl-acetic acid derivatives are prepared by reacting ethylenediamine with activated intermediates like imides or anhydrides in aprotic solvents (e.g., toluene) under reflux . Key optimization factors include:

  • Stoichiometric ratios : Excess ethylenediamine (1.5–2 equivalents) ensures complete conversion of intermediates.
  • Solvent selection : Toluene or dichloromethane minimizes side reactions.
  • Temperature control : Reflux conditions (110–120°C) balance reaction rate and thermal stability.
  • Purification : Column chromatography or recrystallization improves purity (>95%) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Refer to JIS Z 7253:2019 guidelines for hazardous chemicals:

  • Personal protective equipment (PPE) : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : In airtight containers, away from oxidizers and moisture .

Basic: How can researchers verify the chemical identity and purity of this compound?

Answer:

  • Spectroscopic techniques :
    • NMR : Confirm structure via characteristic peaks (e.g., piperazine NH at δ 1.5–2.5 ppm, ethylenediamine CH₂ at δ 2.7–3.1 ppm).
    • FT-IR : Amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%).
  • Regulatory databases : Cross-reference CAS 223-277-1 and EC numbers in ECHA registries .

Advanced: What pharmacological mechanisms are associated with piperazinyl-ethylenediamine derivatives, particularly in serotonin receptor studies?

Answer:
Piperazinyl-ethylenediamine derivatives act as 5-HT₁A receptor antagonists. For example, WAY-100635 (a structural analog) binds pre- and postsynaptic receptors, inhibiting serotonin-induced cAMP production. Methodological insights:

  • Radioligand binding assays : Use ³H-labeled ligands (e.g., ¹¹C-WAY-100635) to quantify receptor affinity (Kd = 1–10 nM).
  • Functional assays : Measure cAMP inhibition in transfected CHO cells via ELISA .

Advanced: How do structural modifications to this compound influence its biological activity?

Answer:

  • Piperazine substitution : Electron-withdrawing groups (e.g., nitro) enhance receptor selectivity (e.g., 5-HT₁A vs. 5-HT₂A).
  • Ethylenediamine chain length : Shorter chains reduce steric hindrance, improving binding kinetics.
  • Amide functionalization : Stearoyl derivatives (e.g., N-stearoylethylenediamine) increase lipophilicity, enhancing blood-brain barrier penetration .

Advanced: What advanced analytical techniques resolve contradictions in reported physicochemical data for this compound?

Answer:

  • High-resolution mass spectrometry (HRMS) : Resolves discrepancies in molecular weight (e.g., theoretical vs. observed m/z).
  • X-ray crystallography : Validates stereochemistry and crystal packing.
  • Thermogravimetric analysis (TGA) : Clarifies decomposition points conflicting in literature (e.g., 160°C vs. 180°C) .

Advanced: How can computational modeling aid in predicting the coordination chemistry of this compound with transition metals?

Answer:

  • Density functional theory (DFT) : Predicts stable metal complexes (e.g., Pd²⁺ or Cu²⁺) by calculating binding energies and orbital interactions.
  • Molecular dynamics (MD) : Simulates ligand flexibility in aqueous solutions to identify preferred coordination geometries (e.g., octahedral vs. square planar).
  • Experimental validation : Compare predicted structures with X-ray diffraction data .

Advanced: What strategies address inconsistencies in synthetic yields reported across studies?

Answer:

  • Reaction monitoring : Use in-situ FT-IR or LC-MS to identify intermediate degradation.
  • Catalyst screening : Test palladium or zeolite catalysts to bypass side reactions.
  • DoE (Design of Experiments) : Statistically optimize variables (pH, temperature) using response surface methodology .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[2-(1-piperazinyl)ethyl]ethylenediamine
Reactant of Route 2
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N-[2-(1-piperazinyl)ethyl]ethylenediamine

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